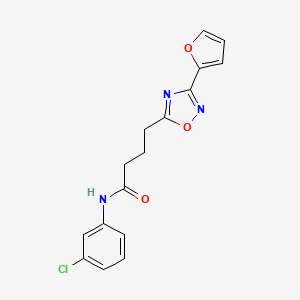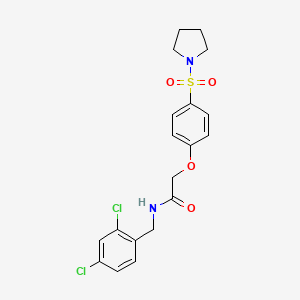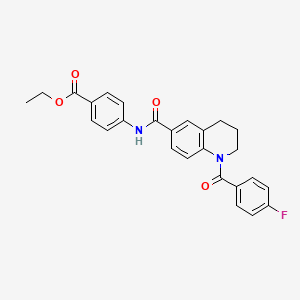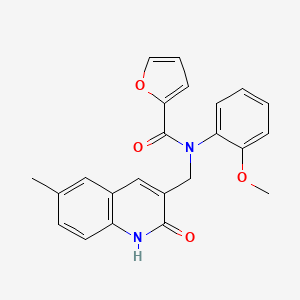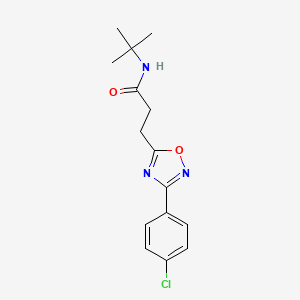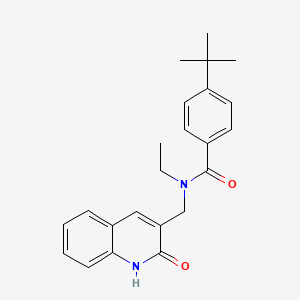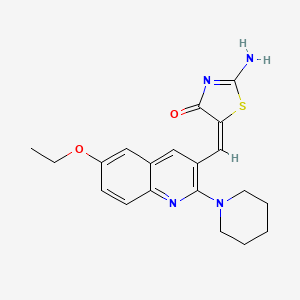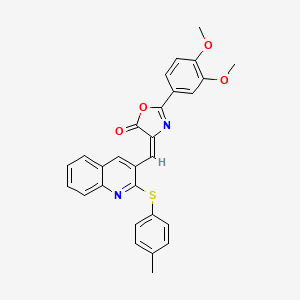
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring, an oxadiazole ring, and a benzyl chloride group.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not well understood. However, it is believed that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its high yield of synthesis, which makes it readily available for use. Additionally, this compound has shown promising results in preclinical studies, suggesting that it may be a useful tool for investigating various biological processes. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One potential direction is to investigate the potential therapeutic effects of this compound in other disease models, such as multiple sclerosis or Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, it may be useful to investigate the potential toxicological effects of this compound in animal models to determine its safety for use in humans.
Métodos De Síntesis
The synthesis method of N-(2-chlorobenzyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-chlorobenzylamine with 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol, methanol, or acetonitrile. The yield of this reaction is typically high, and the resulting product is a white crystalline solid.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-14-6-4-8-15(12-14)19-25-21(27-26-19)17-9-5-11-23-20(17)24-13-16-7-2-3-10-18(16)22/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUIQQCFKAMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

